molecular formula C14H17NO3 B1429040 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid CAS No. 1160248-21-4

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Cat. No.: B1429040
CAS No.: 1160248-21-4
M. Wt: 247.29 g/mol
InChI Key: MUXARBCAQJVQFW-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Tetrahydro-beta-carbolines and Tetrahydro-pyrano[3,4-b]indoles:

    • Research describes a synthetic strategy for producing 4-substituted 1,2,3,4-tetrahydro-beta-carboline and 1,3,4,9-tetrahydro-pyrano[3,4-b]indole derivatives, starting from commercially available indole 2-carboxylic acid. The methodology involves intramolecular Michael addition catalyzed by InBr3 (Agnusdei et al., 2003).
  • Development of Novel Organic Compounds:

    • A study developed a one-pot approach for synthesizing a variety of medicinally privileged amino-substituted 4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles and spiro derivatives, using a domino three-component reaction under ultrasound irradiation in aqueous ethanolic solution (Borah et al., 2022).
  • Enantiospecific Synthesis of Carboxylic Acids:

    • Research on the enantiospecific synthesis of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid was conducted, starting from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates (Deschenaux et al., 1989).
  • Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives:

    • A study reported an efficient synthesis method for 3-(5-aryl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)indolin-2-one and related derivatives through selective cyclization reaction (Dai et al., 2016).
  • Synthesis of 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro Derivatives:

    • A research focused on synthesizing 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation (Romo et al., 2021).
  • Synthesis of New 5‐Substituted‐1H‐tetrazoles:

    • A procedure was developed for synthesizing 3-alkoxy-3-(1H-tetrazol-5-yl)propionic acids and related carboxylic acids through cycloaddition reactions (Zanatta et al., 2013).
  • Preparation of α-Keto Cyclic Ethers:

    • Research compared organolithium and Grignard reagents for synthesizing tetrahydro-2H-pyran-2-yl and tetrahydrofuran-2-yl ketones from carboxylic acids (Enholm & Schreier, 1995).
  • Diastereo- and Enantioselective Synthesis of 3,4-Dihydro-2 H-pyrans:

    • A study utilized imidodiphosphoric acids to catalyze the synthesis of 3,4-dihydro-2 H-pyran derivatives with three contiguous stereogenic centers (Guan et al., 2019).
  • Degradation of Fused and Spiro Compounds:

    • Research on the hydrolytic degradation of 5,6,7,8-tetrahydro-4Н-chromene and related compounds in acidic conditions was conducted (Andin, 2018).
  • Synthesis and Characterization of Novel Indoline Derivatives:

    • A new indoline derivative was synthesized and characterized, highlighting its spectral properties and crystal structure (Sharma et al., 2016).

Mechanism of Action

Target of Action

The compound, 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 24729 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXARBCAQJVQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.